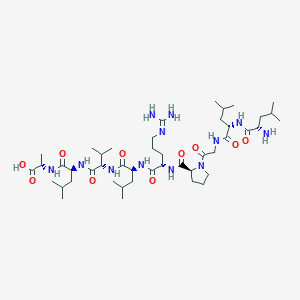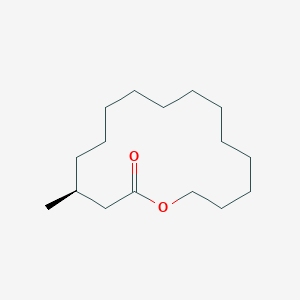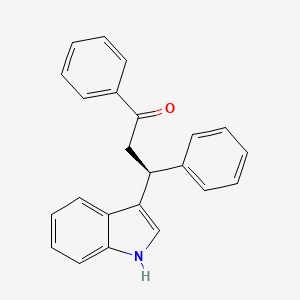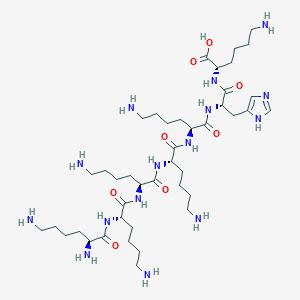![molecular formula C6H14N2O6Si B14186954 N-{[3-(Trihydroxysilyl)propyl]carbamoyl}glycine CAS No. 878555-03-4](/img/structure/B14186954.png)
N-{[3-(Trihydroxysilyl)propyl]carbamoyl}glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[3-(Trihydroxysilyl)propyl]carbamoyl}glycine is a unique organosilicon compound that combines the properties of both silicon and organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(Trihydroxysilyl)propyl]carbamoyl}glycine typically involves the reaction of glycine with a silane compound. The process can be carried out under mild conditions, often in the presence of a catalyst to facilitate the reaction. The reaction conditions may include:
- Temperature: 25-50°C
- Solvent: Water or an organic solvent
- Catalyst: Acid or base catalyst
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This may include continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product specifications .
Analyse Chemischer Reaktionen
Types of Reactions
N-{[3-(Trihydroxysilyl)propyl]carbamoyl}glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol groups.
Reduction: Reduction reactions can convert the silanol groups back to silane.
Substitution: The compound can participate in substitution reactions where the silicon atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenated compounds or other nucleophiles.
Major Products
The major products formed from these reactions include silanol derivatives, reduced silane compounds, and substituted organosilicon compounds .
Wissenschaftliche Forschungsanwendungen
N-{[3-(Trihydroxysilyl)propyl]carbamoyl}glycine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of N-{[3-(Trihydroxysilyl)propyl]carbamoyl}glycine involves its ability to form stable bonds with various substrates. The silicon atom in the compound can interact with hydroxyl groups on surfaces, leading to strong adhesion and modification of surface properties. This interaction is facilitated by the formation of siloxane bonds, which are known for their stability and resistance to hydrolysis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Trihydroxysilyl)propyl methylphosphonate
- 3-(Trihydroxysilyl)propyl methacrylate
- 3-(Trihydroxysilyl)propylamine
Uniqueness
N-{[3-(Trihydroxysilyl)propyl]carbamoyl}glycine stands out due to its unique combination of glycine and silane functionalities. This dual functionality allows it to interact with both organic and inorganic substrates, making it highly versatile for various applications. Compared to similar compounds, it offers enhanced stability and reactivity, particularly in aqueous environments .
Eigenschaften
CAS-Nummer |
878555-03-4 |
|---|---|
Molekularformel |
C6H14N2O6Si |
Molekulargewicht |
238.27 g/mol |
IUPAC-Name |
2-(3-trihydroxysilylpropylcarbamoylamino)acetic acid |
InChI |
InChI=1S/C6H14N2O6Si/c9-5(10)4-8-6(11)7-2-1-3-15(12,13)14/h12-14H,1-4H2,(H,9,10)(H2,7,8,11) |
InChI-Schlüssel |
WWENKCRADPXEGC-UHFFFAOYSA-N |
Kanonische SMILES |
C(CNC(=O)NCC(=O)O)C[Si](O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Chloro-2-[(1-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14186880.png)



![N-[3-(3-Methoxyphenyl)-3-phenylpropyl]propanamide](/img/structure/B14186900.png)
![[(2S,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol](/img/structure/B14186907.png)


![2-Decyl-5-[4-(thiophen-2-YL)phenyl]thiophene](/img/structure/B14186922.png)


![N-[(4-Methoxyphenyl)methyl]-N'-(4-nitro-1,3-thiazol-2-yl)urea](/img/structure/B14186939.png)
![1,2,3,5-Tetrafluoro-4-iodo-7-azabicyclo[4.1.0]hepta-2,4,6-triene](/img/structure/B14186943.png)

